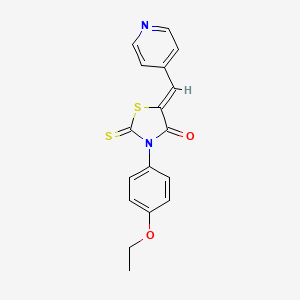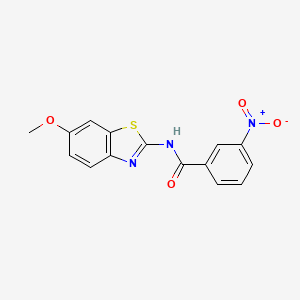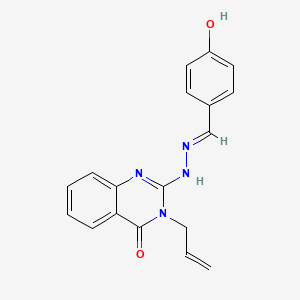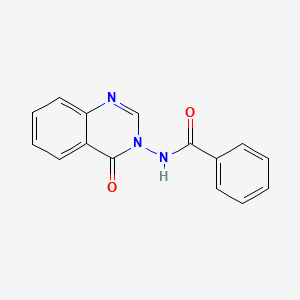
3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 4-pyridinecarboxaldehyde and thiosemicarbazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
科学研究应用
3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(4-Methoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(4-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(4-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
属性
分子式 |
C17H14N2O2S2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
(5Z)-3-(4-ethoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2O2S2/c1-2-21-14-5-3-13(4-6-14)19-16(20)15(23-17(19)22)11-12-7-9-18-10-8-12/h3-11H,2H2,1H3/b15-11- |
InChI 键 |
XDWPLDVLWUCHOR-PTNGSMBKSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-6-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B11700730.png)
![N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11700733.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbutanehydrazide](/img/structure/B11700735.png)
![N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B11700745.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-nitrobenzamide](/img/structure/B11700752.png)

![(5E)-2-anilino-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11700768.png)
![N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide](/img/structure/B11700775.png)
![N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11700782.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11700783.png)
![3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11700789.png)
![N-(3-methoxyphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B11700797.png)
